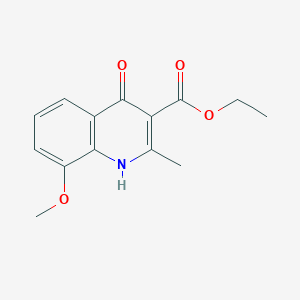

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate

Beschreibung

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 8, and a methyl substituent at position 2, with an ethyl ester at position 2. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Eigenschaften

CAS-Nummer |

88960-42-3 |

|---|---|

Molekularformel |

C14H15NO4 |

Molekulargewicht |

261.27 g/mol |

IUPAC-Name |

ethyl 8-methoxy-2-methyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)15-12-9(13(11)16)6-5-7-10(12)18-3/h5-7H,4H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

LWOKTIRIVUDBBW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(NC2=C(C1=O)C=CC=C2OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-4-hydroxy-8-methoxy-2-methylchinolin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann unter bestimmten Bedingungen zu einer Carbonylgruppe oxidiert werden.

Reduktion: Der Chinolinkern kann reduziert werden, um Dihydrochinolinderivate zu bilden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Chinolinkern auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nucleophile unter geeigneten Bedingungen.

Wissenschaftliche Forschungsanwendungen

Ethyl-4-hydroxy-8-methoxy-2-methylchinolin-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Biologie: Wird auf seine potenziellen antimikrobiellen und antimykotischen Aktivitäten untersucht.

Medizin: Wird auf sein Potenzial als Antikrebsmittel untersucht, da es mit bestimmten molekularen Zielstrukturen interagieren kann.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-hydroxy-8-methoxy-2-methylchinolin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was es zu einem potenziellen Antikrebsmittel macht.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and antifungal activities.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

a. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)

- Structural Difference : Bromo substituent at position 8 instead of methoxy.

- Production methods emphasize cost-effective bromination techniques .

- Applications : Used in intermediates for anticancer agents due to bromine’s electron-withdrawing effects, which enhance reactivity in cross-coupling reactions .

b. Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)

- Structural Difference : Nitro group at position 8 and chloro at position 3.

- Reactivity: The nitro group increases electrophilicity, making it a precursor for reduction to amino derivatives. However, nitro groups may pose safety risks (e.g., explosivity) during synthesis .

c. Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 71082-34-3)

- Structural Difference : Oxo (ketone) group at position 4 instead of hydroxyl.

- This compound is cited in patents for kinase inhibition, highlighting the role of the 4-oxo group in target binding .

Substituent Variations at Position 2

a. Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate (CAS 13180-36-4)

- Structural Difference : Phenyl group at position 2 instead of methyl.

- Properties : The bulky phenyl group may sterically hinder reactions at position 3. This compound is listed by 15 global suppliers, suggesting industrial relevance in dye or ligand synthesis .

b. Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5)

- Structural Difference : Chloro substituent at position 7.

- Molecular Weight : 265.69 g/mol. The electron-withdrawing chloro group could enhance stability but reduce bioavailability compared to methoxy .

Functional Group Variations at Position 4

a. Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 863785-96-0)

- Structural Difference : Oxo group replaces hydroxyl at position 4.

- Similarity Score : 0.94 to the target compound, indicating nearly identical backbone structure. The oxo group may improve metabolic stability but reduce acidity .

b. Ethyl 4-[(2-hydroxyethyl)amino]-8-methylquinoline-3-carboxylate (CAS 371142-83-5)

- Structural Difference: Hydroxyethylamino group at position 4.

- Applications: The amino group enables conjugation with biomolecules, making it a candidate for prodrug design .

Data Tables

Table 1: Physical Properties of Selected Quinoline Derivatives

Research Findings and Trends

- Biological Activity: Halogenated quinolines (e.g., bromo, chloro) show enhanced antimicrobial activity due to increased membrane permeability .

- Market Trends: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has a well-established production pipeline in China, with cost estimates highlighting scalability .

- Crystallography: Derivatives like ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate are analyzed using SHELX software for structural confirmation .

Biologische Aktivität

Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring system, which is characterized by a fused benzene and pyridine structure. The presence of hydroxyl, methoxy, and carboxylate functional groups contributes to its chemical reactivity and biological activity.

Antiviral Properties

One of the most notable biological activities of this compound is its potential as an anti-HIV agent . Research indicates that it may inhibit HIV integrase activity, which is crucial for viral replication. This compound's structural analogs have also demonstrated similar antiviral properties, suggesting a broader potential for this class of compounds in antiviral drug development.

Antimicrobial Effects

Compounds within the quinoline family are often associated with antimicrobial and anti-inflammatory properties. This compound has been investigated for its effectiveness against various bacterial strains. Preliminary studies indicate promising results against pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their clinical relevance.

The mechanism of action for this compound involves binding to specific enzymes associated with viral replication. Interaction studies have focused on its binding affinity and inhibitory effects on these biological targets, providing insights into its potential efficacy as an antiviral agent.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Quinoline Ring : Starting from appropriate precursors such as isatin or other quinoline derivatives.

- Introduction of Functional Groups : Hydroxyl and methoxy groups are introduced through specific chemical reactions to enhance biological activity.

This synthetic pathway allows for the customization of the compound for various applications in medicinal chemistry .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | Contains methyl and hydroxy groups | Exhibits different biological activity profiles |

| Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate | Additional methoxy group | Potentially enhanced solubility |

| Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate | Different positioning of methoxy group | Variations in reactivity and interaction profiles |

This table highlights how variations in structure can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-HIV Activity : A study demonstrated that this compound effectively inhibited HIV integrase with an IC50 value indicating potent antiviral activity.

- Antimicrobial Efficacy : Another research effort reported that derivatives of this compound exhibited substantial antimicrobial effects against Gram-positive and Gram-negative bacteria.

These case studies underscore the therapeutic potential of this compound in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with triethyl methanetricarboxylate under high-temperature conditions (215–220°C). Excess triethyl methanetricarboxylate acts as both reagent and solvent, enabling a "green chemistry" approach by avoiding toxic solvents. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, methanol-water gradient) is recommended to achieve >95% purity. Yield optimization requires precise control of reaction time and temperature to minimize side products like decarboxylated derivatives .

Q. How should researchers characterize the molecular structure and confirm substituent positions in this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to identify proton environments (e.g., methoxy, ethyl ester, and hydroxyl groups). Aromatic protons in the quinoline core show distinct splitting patterns due to substituent effects .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For accurate bond-length and angle measurements, collect high-resolution data (<1.0 Å) and validate using R-factor convergence (<5%) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight ([M+H] ion) and rule out impurities .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing).

- Monitoring degradation via HPLC every 30 days. Hydrolysis of the ester group is a common degradation pathway; use buffered solutions (pH 1.2–7.4) to assess pH-dependent stability .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxy vs. chloro groups) at positions 2, 4, and 8 influence biological activity and solubility?

- Methodological Answer : Compare analogs using:

-

Molecular docking : Simulate binding to target enzymes (e.g., bacterial topoisomerases) using AutoDock Vina. Methoxy groups at position 8 enhance hydrophobic interactions but reduce water solubility, while hydroxyl groups at position 4 improve hydrogen bonding .

-

Solubility assays : Measure logP values (shake-flask method) and thermodynamic solubility in PBS. Derivatives with polar substituents (e.g., -OH) show higher aqueous solubility but lower membrane permeability .

Substituent Position Impact on Activity Solubility (mg/mL) 8-OCH ↑ Antibacterial 0.12 4-Cl ↑ Cytotoxicity 0.08 4-OH ↑ Antifungal 0.35 Data derived from analogs in .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate docking parameters : Adjust binding site flexibility and solvent models (e.g., implicit vs. explicit water).

- Validate via isothermal titration calorimetry (ITC) : Measure binding affinity (K) to confirm docking results. Discrepancies often arise from protein conformational changes not modeled in silico .

- Synchrotron XRD : Resolve protein-ligand co-crystal structures to identify unanticipated interactions (e.g., π-π stacking with aromatic residues) .

Q. What strategies are effective for crystallizing this compound when faced with twinning or poor diffraction quality?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with 1:1 DMSO/ethanol mixtures to improve crystal nucleation.

- Cryoprotection : Soak crystals in 25% glycerol before flash-freecing to reduce ice formation.

- TWINABS refinement : Apply twin-law correction in SHELXL for twinned crystals. For low-resolution data (>2.0 Å), use DEN restraints to improve model accuracy .

Q. What in vitro assays are most reliable for evaluating pharmacokinetic properties like plasma protein binding and metabolic stability?

- Methodological Answer :

- Plasma protein binding : Use equilibrium dialysis with human plasma (37°C, 4 hours). Quantify free fraction via LC-MS/MS.

- Hepatic microsomal stability : Incubate compound with rat liver microsomes (NADPH cofactor). Monitor parent compound depletion over 60 minutes. Hydroxylation at the quinoline core is a major metabolic pathway .

- Caco-2 permeability : Assess intestinal absorption potential. A P >1 ×10 cm/s indicates high permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.